An In-depth Technical Guide to the Safe Handling of Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate
An In-depth Technical Guide to the Safe Handling of Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Scientist's Perspective on Chemical Safety
In the realm of drug discovery and chemical synthesis, the novel compounds we create are frontiers of scientific exploration. Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate, a member of the versatile thiazole family, represents such a frontier. Thiazole derivatives are of immense interest due to their wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] This potential, however, necessitates a profound respect for the unknown. As a research chemical, its toxicological properties have not been exhaustively studied.[4] This guide, therefore, is constructed on a foundation of proactive safety, drawing from data on structurally related compounds and established principles of laboratory hygiene. Our directive is not simply to follow safety protocols but to understand the causality behind them, ensuring every action in the laboratory is a self-validating system of protection.
Section 1: Chemical Identification and Physicochemical Properties
A precise understanding of a compound's identity is the bedrock of its safe handling.
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Chemical Name: Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate
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Synonyms: Ethyl 2-(4-p-tolylthiazol-2-yl)acetate
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CAS Number: 897838-63-0[5]
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Molecular Formula: C₁₄H₁₅NO₂S[5]
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Molecular Weight: 261.34 g/mol [5]
Chemical Structure
Caption: Molecular Structure of Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate.
Physicochemical Data Summary
While specific experimental data for this compound is scarce, properties can be inferred from related structures and general chemical principles.
| Property | Value/Information | Rationale & Significance |
| Physical State | Likely a solid or oil at room temperature. | Thiazole derivatives of this molecular weight are often crystalline solids or viscous oils. This impacts handling, storage, and spill cleanup procedures. |
| Solubility | Expected to be immiscible in water. Soluble in organic solvents like ethanol, acetone, and ethyl acetate.[6] | Low water solubility is typical for ester-containing organic compounds. This is critical for choosing appropriate cleaning agents and fire extinguishing media. |
| Odor | No data available, assume it may have a characteristic odor. | Odor should never be used for identification. The absence of odor does not indicate the absence of hazard. |
| Flash Point | No data available. | As a precaution, it should be treated as potentially combustible, especially if dissolved in a flammable solvent. |
| Decomposition | Thermal decomposition may produce toxic gases. | Heating can release hazardous vapors, including oxides of carbon, nitrogen, and sulfur.[6] |
Section 2: Hazard Identification and GHS Classification
A complete, verified Safety Data Sheet (SDS) for Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate is not publicly available. Therefore, a conservative hazard assessment is derived from the parent acetic acid analogue and general thiazole derivatives.[7]
| GHS Classification Element | Hazard Identification | Justification and Implication for Researchers |
| Pictograms | (Harmful/Irritant) (Health Hazard - Potential) | Indicates potential for skin/eye irritation, acute toxicity, and possible specific target organ toxicity. |
| Signal Word | Warning | This signifies a moderate level of hazard. |
| Hazard Statements (H) | H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. | These statements, derived from similar structures, form the basis of our handling protocols.[7] Direct contact and inhalation must be avoided. |
| Precautionary Statements (P) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8] P280: Wear protective gloves/protective clothing/eye protection/face protection.[9] P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] | These are direct instructions for mitigating the risks identified by the H-statements. They are non-negotiable elements of the experimental workflow. |
Section 3: Toxicological Profile and Health Effects
The toxicological profile is not well-established.[4] The primary concern stems from the reactivity of the thiazole nucleus and its potential to interact with biological systems.
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Acute Toxicity: Based on related compounds, it is classified as potentially harmful if inhaled, swallowed, or absorbed through the skin.[7]
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Skin and Eye Irritation: Expected to be a skin and serious eye irritant.[7] The thiazole moiety and acetate group can cause local inflammation upon contact.
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Respiratory Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory tract.[11]
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Chronic Exposure: The effects of long-term exposure are unknown. Repeated contact may lead to skin dryness or cracking.[12] It is prudent to assume that chronic exposure could lead to unforeseen health effects.
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Carcinogenicity & Mutagenicity: No data is available to assess these endpoints.[9] In the absence of data, the compound should be handled as if it were potentially carcinogenic or mutagenic.
Section 4: Laboratory Protocols for Safe Handling and Storage
The principle of As Low As Reasonably Achievable (ALARA) must govern all interactions with this compound.
Engineering Controls and Personal Protective Equipment (PPE) Workflow
Caption: Workflow for Engineering Controls and Personal Protective Equipment.
Step-by-Step Handling Protocol
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Preparation:
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Risk Assessment: Before any new procedure, conduct a formal risk assessment. Identify quantities used, potential for aerosolization, and emergency contacts.
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Engineering Controls: All handling of the solid compound or its solutions must occur within a certified chemical fume hood to prevent inhalation of vapors or dust.[13]
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PPE: Don appropriate personal protective equipment:
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Eye Protection: Chemical safety goggles conforming to EN166 or NIOSH standards are mandatory.[14]
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Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for any defects before use and use proper removal techniques to avoid skin contact.[14]
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Body Protection: Wear a clean, buttoned laboratory coat.
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During Handling:
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Avoid Contamination: Use dedicated spatulas and glassware. Avoid creating dust when handling the solid. If dissolving, add the solvent to the solid slowly.
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Static Discharge: For processes involving flammable solvents, ensure containers are grounded and bonded to prevent static discharge, which can be an ignition source.[15][16]
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Container Management: Keep the primary container tightly closed when not in use to minimize the release of vapors.[16]
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Post-Handling:
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Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by water.
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Waste Disposal: Dispose of contaminated gloves, weighing papers, and pipette tips in a clearly labeled hazardous waste container.
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Hygiene: Immediately after handling, remove gloves and wash hands thoroughly with soap and water.[14]
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Storage Requirements
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Location: Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[8]
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Container: Keep the container tightly closed and clearly labeled with the chemical name and hazard warnings.[16]
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Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[11][17]
Section 5: Emergency Response and First Aid
Rapid and correct response to an emergency can significantly mitigate harm.
Chemical Spill Response Logic
Caption: Decision workflow for responding to a chemical spill.
First Aid Measures
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Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[9][15]
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Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[18] Seek medical attention if irritation persists.
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Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.
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Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[18]
Fire-Fighting Measures
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Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO₂). A water spray can be used to cool containers.[11]
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Unsuitable Media: Do not use a heavy water stream, as it may spread the fire.
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Hazards: Fire may produce irritating and toxic gases, including oxides of sulfur, nitrogen, and carbon.[10] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[11]
Section 6: Disposal Considerations
Chemical waste disposal is a regulated process designed to protect the environment.
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Waste Chemical: Dispose of the chemical through a licensed hazardous waste disposal company. Do not pour down the drain or mix with other waste.
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Contaminated Packaging: Empty containers may retain product residue and should be treated as hazardous. Dispose of them in the same manner as the chemical itself.
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Regulatory Compliance: All disposal practices must comply with local, state, and federal regulations.[19] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Section 7: Context for the Researcher - The Significance of Thiazoles
Understanding the scientific value of a compound reinforces the importance of its safe handling. The thiazole ring is a privileged scaffold in medicinal chemistry.[1] It is a key component in numerous pharmaceuticals, owing to its ability to engage in various biological interactions.[2] Derivatives are investigated for a vast range of therapeutic applications, from antimicrobial agents to novel cancer therapies.[3][20] Your work with Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate is part of this critical effort. Each experiment, conducted with the utmost attention to safety, contributes to the potential development of future medicines.
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